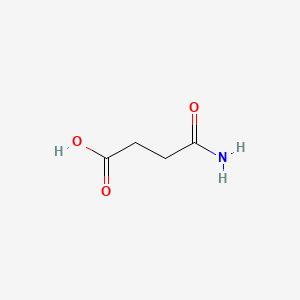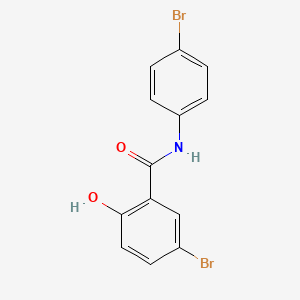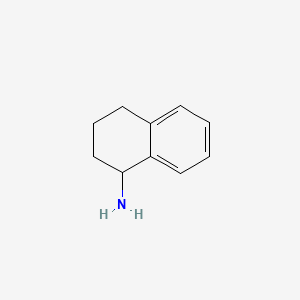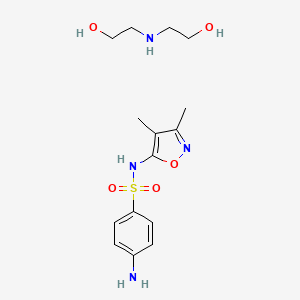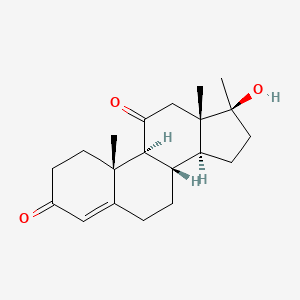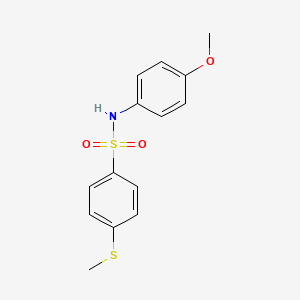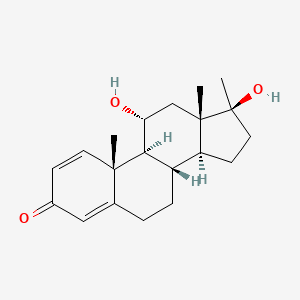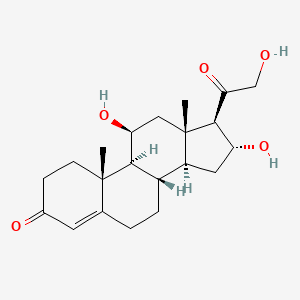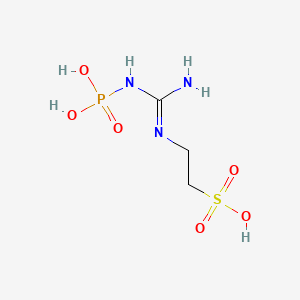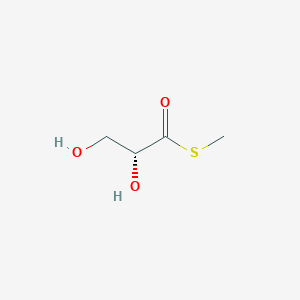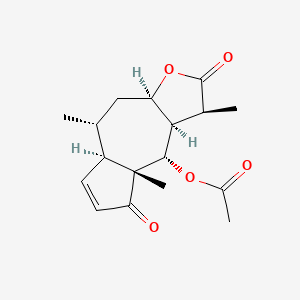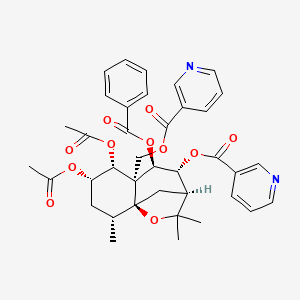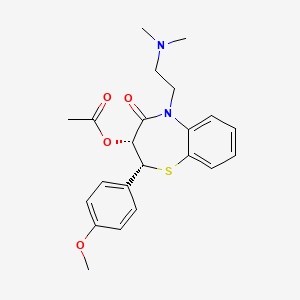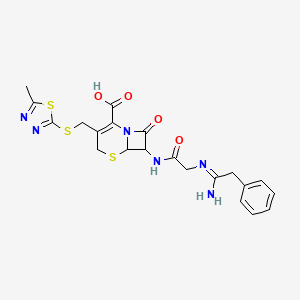![molecular formula C21H28O4 B1196031 17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione CAS No. 855-05-0](/img/structure/B1196031.png)
17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione: is a complex organic compound that belongs to the class of steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione typically involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes a series of reactions including acetylation, reduction, and cyclization to form the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, the compound is studied for its role as a hormone and its interactions with various biological receptors. It is used to investigate the mechanisms of hormone action and the regulation of biological processes .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It has been studied for its effects on various physiological processes and its potential use in treating hormonal imbalances and other medical conditions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other biologically active compounds. Its synthesis and modification are important for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific receptors in the body. As a steroid hormone, it binds to hormone receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions . The molecular targets include progesterone receptors, mineralocorticoid receptors, and glucocorticoid receptors, among others .
Comparison with Similar Compounds
17α-Hydroxyprogesterone: A precursor in the biosynthesis of various steroid hormones.
Hydroxyprogesterone: Another related compound with similar biological activity.
Corticosteroid Hormones: A class of steroid hormones with similar structures and functions.
Uniqueness: What sets 17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione apart is its specific structure and the unique combination of functional groups that confer distinct biological activities. Its ability to interact with multiple receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
855-05-0 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
17-acetyl-15-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O4/c1-11(22)15-9-16(24)18-14-5-4-12-8-13(23)6-7-20(12,2)19(14)17(25)10-21(15,18)3/h8,14-16,18-19,24H,4-7,9-10H2,1-3H3 |
InChI Key |
LQEJOAGSAHRUCT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(=O)C1CC(C2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Synonyms |
15 alpha-hydroxy-11-ketoprogesterone 15 alpha-hydroxy-11-oxoprogesterone 15-HOPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


